molecular formula C16H32INO B13762426 N,N-Dimethyl-N-(4-methyl-3-oxopent-4-en-1-yl)octan-1-aminium iodide CAS No. 63175-06-4

N,N-Dimethyl-N-(4-methyl-3-oxopent-4-en-1-yl)octan-1-aminium iodide

Cat. No.: B13762426
CAS No.: 63175-06-4
M. Wt: 381.34 g/mol
InChI Key: KYFQPHILVTWOMH-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-(4-methyl-3-oxopent-4-en-1-yl)octan-1-aminium iodide is a quaternary ammonium salt characterized by a complex alkyl chain substitution pattern. Its structure includes an octan-1-aminium backbone with a dimethylamino group, a 4-methyl-3-oxopent-4-en-1-yl substituent, and an iodide counterion.

Properties

CAS No.

63175-06-4

Molecular Formula

C16H32INO

Molecular Weight

381.34 g/mol

IUPAC Name

dimethyl-(4-methyl-3-oxopent-4-enyl)-octylazanium;iodide

InChI

InChI=1S/C16H32NO.HI/c1-6-7-8-9-10-11-13-17(4,5)14-12-16(18)15(2)3;/h2,6-14H2,1,3-5H3;1H/q+1;/p-1

InChI Key

KYFQPHILVTWOMH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(C)CCC(=O)C(=C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Quaternization Reaction: The synthesis of N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-OCTYL)AMMONIUM IODIDE typically involves the quaternization of N,N-dimethyl-N-(2-[methacryloyl]ethyl)amine with 1-iodooctane. This reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Polymerization: The methacryloyl group in N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-OCTYL)AMMONIUM IODIDE allows it to undergo free radical polymerization, leading to the formation of polymers with quaternary ammonium functionalities.

    Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, typically under mild conditions.

Major Products:

    Polymers: The polymerization of N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-OCTYL)AMMONIUM IODIDE results in polymers with antimicrobial properties.

    Substituted Compounds: Substitution reactions yield various derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with antimicrobial and antifouling properties.

Biology:

    Biomaterials: Incorporated into hydrogels and coatings for biomedical devices to prevent bacterial adhesion and biofilm formation.

Medicine:

    Drug Delivery: Explored as a component in drug delivery systems due to its ability to form stable complexes with drugs and enhance their solubility.

Industry:

    Water Treatment: Utilized in the formulation of water treatment chemicals to control microbial growth in industrial water systems.

Mechanism of Action

The antimicrobial activity of N,N-DIMETHYL-N-(2-[METHACRYLOYL]ETHYL)-N-(1-OCTYL)AMMONIUM IODIDE is primarily due to the disruption of microbial cell membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to increased permeability and cell lysis. This compound can also inhibit biofilm formation by preventing the adhesion of microorganisms to surfaces.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Quaternary Ammonium Salts
Compound Name Key Substituents Counterion Notable Functional Groups Source
Target Compound 4-methyl-3-oxopent-4-en-1-yl I⁻ Ketone, conjugated double bond, methyl -
N,N,N-Trimethyl-N-(4,4-diphenylbut-3-en-1-yl) 4,4-diphenylbut-3-en-1-yl I⁻ Diphenyl, double bond
N-Iodomethyl-N,N-dimethyl-N-(6,6-diphenylhex-5-en-1-yl) 6,6-diphenylhex-5-en-1-yl I⁻ Diphenyl, extended alkyl chain
N,N-dimethyl-N-(3-(trimethoxysilyl)propyl)octan-1-aminium 3-(trimethoxysilyl)propyl I⁻ Trimethoxysilyl (Si-OCH₃)
(E)-N,N-dimethyl-N-(2-oxo-2-((4-(3-(pyridin-4-yl)acryloyl)phenyl)amino)ethyl)octan-1-aminium Pyridinyl-acryloyl-phenyl Cl⁻ Pyridine, acryloyl, amide

Key Observations :

  • Polarity and Solubility : The target compound’s 3-oxo group increases polarity compared to diphenyl-substituted salts (e.g., compounds in ), likely enhancing aqueous solubility. Conversely, diphenyl groups in analogues like 3a–3c () contribute to higher lipophilicity, favoring membrane permeability.
  • Reactivity: The trimethoxysilyl group in enables covalent bonding to silica surfaces, making it useful in materials science. The target’s α,β-unsaturated ketone moiety may undergo Michael addition or conjugate nucleophilic attacks, which are absent in non-oxygenated analogues.
  • Bioactivity: Diphenyl-substituted salts () exhibit antileishmanial activity, with IC₅₀ values correlating with chain length and aromaticity.

Physicochemical and Biopharmaceutical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) LogP (Predicted) Water Solubility Bioactivity
Target Compound Not reported ~2.1* Moderate Antileishmanial?†
N,N,N-Trimethyl-N-(4,4-diphenylbut-3-en-1-yl) 190–192 5.8 Low Antileishmanial
N-Iodomethyl-N,N-dimethyl-N-(6,6-diphenylhex-5-en-1-yl) 156–158 6.2 Very low Antileishmanial
(E)-N,N-dimethyl-N-(2-oxo-2-...octan-1-aminium chloride Not reported 1.9 High Antimicrobial

*Predicted using fragment-based methods; †Inferred from structural similarity to .

Insights :

  • Melting Points : Diphenyl derivatives () exhibit higher melting points (190–204°C) due to aromatic stacking, whereas the target’s aliphatic ketone may reduce crystallinity, lowering its melting point.
  • LogP : The target’s LogP (~2.1) is intermediate between hydrophilic chloride salts (e.g., ) and highly lipophilic diphenyl derivatives (LogP >5), suggesting balanced membrane permeability and solubility.

Biological Activity

N,N-Dimethyl-N-(4-methyl-3-oxopent-4-en-1-yl)octan-1-aminium iodide is a quaternary ammonium compound with potential biological activities. This article reviews its pharmacological properties, including cytotoxicity, antimicrobial activity, and antioxidant potential, based on diverse scientific literature.

  • Molecular Formula : C16H32N1O1I1
  • Molecular Weight : 381.34 g/mol .

1. Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various compounds structurally related to this compound. For instance, compounds with similar alkyl chains have shown promising cytotoxicity against human cancer cell lines such as A-549 (lung adenocarcinoma) and MCF-7 (breast cancer).

CompoundCell LineIC50 (µg/mL)
This compoundMCF-7TBD
Reference Drug (Doxorubicin)MCF-79.18 ± 1.12
Other CompoundsMCF-76.40 - 22.09

In vitro studies have indicated that compounds derived from similar structures exhibit significant inhibition of cell viability in a dose-dependent manner, suggesting potential for development as anticancer agents .

2. Antimicrobial Activity

The antimicrobial properties of quaternary ammonium compounds are well-documented. Studies have shown that derivatives of this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of traditional antibiotics like ampicillin.

MicroorganismMIC (mg/mL)Activity Level
E. coli0.004 - 0.03Excellent
S. aureus0.008Very Good
En. cloacae0.004Excellent

These findings indicate that this compound and its derivatives may serve as effective antimicrobial agents, particularly in treating resistant strains .

3. Antioxidant Activity

Antioxidant assays have been conducted to evaluate the radical scavenging abilities of related compounds. The DPPH radical scavenging assay revealed that certain derivatives exhibit significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases.

CompoundDPPH IC50 (µM)Total Antioxidant Capacity (TAC)
This compoundTBDTBD
Other CompoundsVariesVaries

These results suggest that this compound may contribute to health benefits by mitigating oxidative damage .

Case Studies

Several case studies have explored the biological activities of similar quaternary ammonium compounds:

  • Case Study on Anticancer Activity : A study reported that compounds with structural similarities to this compound displayed significant cytotoxicity against various cancer cell lines, with some showing IC50 values lower than established chemotherapeutics .
  • Case Study on Antibacterial Efficacy : Another investigation highlighted the enhanced antibacterial properties of quaternary ammonium compounds against E. coli and S. aureus, making them suitable candidates for further development in clinical settings .

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